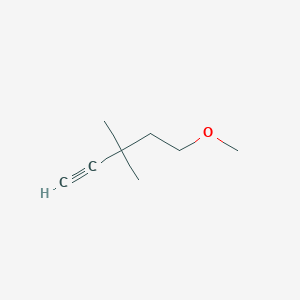
5-Methoxy-3,3-dimethylpent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3,3-dimethylpent-1-yne is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
5-Methoxy-3,3-dimethylpent-1-yne serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Building Block for Complex Molecules : The compound is employed in the synthesis of pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse functionalization .
-
Reactivity : The presence of the triple bond enables it to undergo:
- Oxidation : Converting to aldehydes or carboxylic acids using agents like potassium permanganate .
- Reduction : Transforming the triple bond into alkenes or alkanes with reducing agents such as hydrogen gas in the presence of a palladium catalyst .
- Substitution Reactions : The methoxy group can be replaced by other functional groups via nucleophilic substitution, expanding its utility in synthetic pathways .
Biological Applications
Research indicates that this compound may have biological significance:
- Enzyme Probes : It can act as a probe to study enzyme-catalyzed reactions involving alkynes, providing insights into biochemical pathways and mechanisms .
- Potential Therapeutic Uses : While specific therapeutic applications are still under investigation, compounds with similar structures have shown promise in medicinal chemistry, particularly in developing antithrombotic agents targeting serotonin receptors .
Industrial Applications
In industry, this compound is valued for its unique properties:
- Specialty Chemicals Production : It is used in the manufacture of specialty chemicals that require specific reactivity profiles. Its ability to participate in various reactions makes it suitable for creating tailored materials with desired characteristics .
- Catalytic Processes : The compound can be involved in catalytic processes where its alkyne moiety facilitates specific reactions under controlled conditions .
Case Studies and Research Findings
Several studies have documented the applications and benefits of using this compound:
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
5-methoxy-3,3-dimethylpent-1-yne |
InChI |
InChI=1S/C8H14O/c1-5-8(2,3)6-7-9-4/h1H,6-7H2,2-4H3 |
Clé InChI |
YELHIAZMUNXSMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















